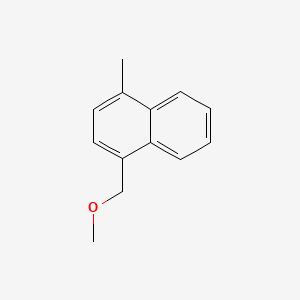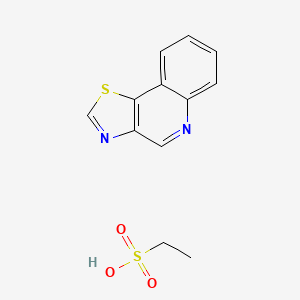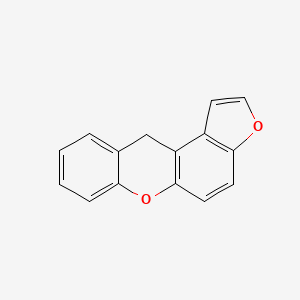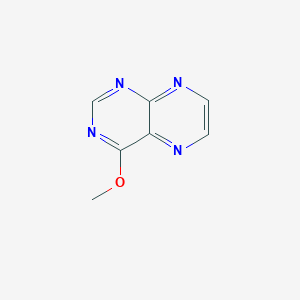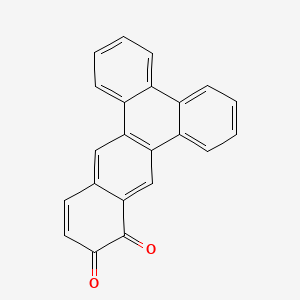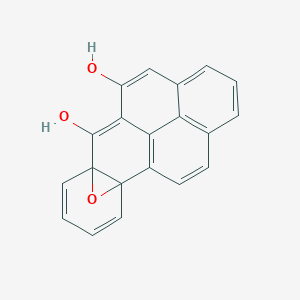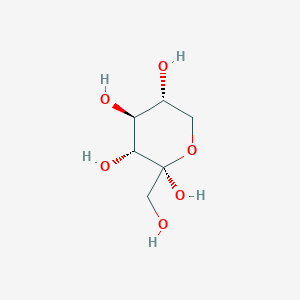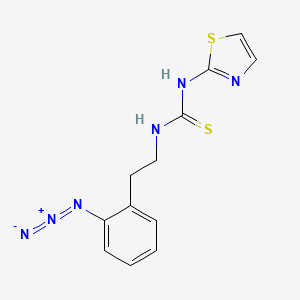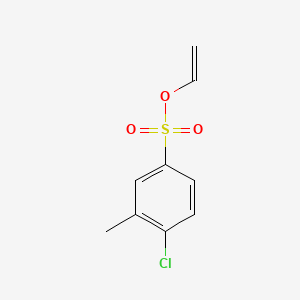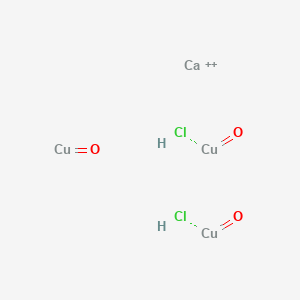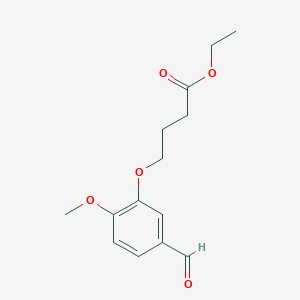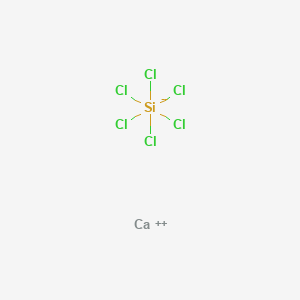
Calcium hexachlorosilicate(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium hexachlorosilicate(2-) is an inorganic compound with the molecular formula CaCl6Si It is a calcium salt of hexachlorosilicate, where the silicon atom is surrounded by six chlorine atoms, forming a complex anion with a charge of -2
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium hexachlorosilicate(2-) can be synthesized through the reaction of calcium chloride with silicon tetrachloride in an appropriate solvent. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as: [ \text{CaCl}_2 + \text{SiCl}_4 \rightarrow \text{Ca[SiCl}_6\text{]} ]
Industrial Production Methods
In industrial settings, the production of calcium hexachlorosilicate(2-) involves large-scale reactions using high-purity reagents. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form.
Chemical Reactions Analysis
Types of Reactions
Calcium hexachlorosilicate(2-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of silicon.
Reduction: Reduction reactions can convert the hexachlorosilicate anion into lower chlorinated species.
Substitution: The chlorine atoms in the hexachlorosilicate anion can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, and oxidizing agents such as oxygen or chlorine gas. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silicon dioxide, while reduction could produce lower chlorinated silicon compounds.
Scientific Research Applications
Calcium hexachlorosilicate(2-) has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical synthesis processes and as a precursor for other silicon-based compounds.
Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding silicon’s role in biological systems.
Industry: It is used in the production of advanced materials, including ceramics and composites, due to its stability and reactivity.
Mechanism of Action
The mechanism by which calcium hexachlorosilicate(2-) exerts its effects involves the interaction of the hexachlorosilicate anion with various molecular targets. The pathways involved include:
Signal Transduction: The compound can influence cellular signaling pathways by interacting with specific receptors or enzymes.
Catalysis: It can act as a catalyst in certain chemical reactions, facilitating the conversion of reactants to products.
Comparison with Similar Compounds
Similar Compounds
- Barium hexachlorosilicate(2-)
- Strontium hexachlorosilicate(2-)
- Calcium hexabromosilicate(2-)
Uniqueness
Calcium hexachlorosilicate(2-) is unique due to its specific chemical structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and ease of synthesis. Its applications in various fields also highlight its versatility and potential for further research.
Properties
CAS No. |
97158-15-1 |
|---|---|
Molecular Formula |
CaCl6Si |
Molecular Weight |
280.9 g/mol |
IUPAC Name |
calcium;hexachlorosilicon(2-) |
InChI |
InChI=1S/Ca.Cl6Si/c;1-7(2,3,4,5)6/q+2;-2 |
InChI Key |
LKPIRQUUEXAWKG-UHFFFAOYSA-N |
Canonical SMILES |
[Si-2](Cl)(Cl)(Cl)(Cl)(Cl)Cl.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


